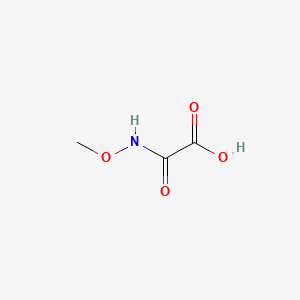
(Methoxycarbamoyl)formicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methoxycarbamoyl)formic acid is an organic compound with the molecular formula C3H5NO4 It is a derivative of formic acid, where one of the hydrogen atoms is replaced by a methoxycarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Methoxycarbamoyl)formic acid can be synthesized through several methods. One common approach involves the reaction of formic acid with methoxyamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of (methoxycarbamoyl)formic acid as the primary product.
Industrial Production Methods
In an industrial setting, (methoxycarbamoyl)formic acid can be produced through a continuous process involving the reaction of formic acid with methoxyamine hydrochloride. The reaction is carried out in a solvent such as methanol, and the product is purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Methoxycarbamoyl)formic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form methoxycarbamoyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Methoxycarbamoyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Methoxycarbamoyl)formic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: It is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of (methoxycarbamoyl)formic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
(Methoxycarbamoyl)formic acid can be compared with other similar compounds, such as:
Formic acid: The simplest carboxylic acid, with a single hydrogen atom attached to the carboxyl group.
Methoxyacetic acid: A derivative of acetic acid with a methoxy group attached to the alpha carbon.
Carbamic acid: A compound with a similar structure but lacking the methoxy group.
Uniqueness
(Methoxycarbamoyl)formic acid is unique due to the presence of both a methoxy group and a carbamoyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C3H5NO4 |
|---|---|
Molekulargewicht |
119.08 g/mol |
IUPAC-Name |
2-(methoxyamino)-2-oxoacetic acid |
InChI |
InChI=1S/C3H5NO4/c1-8-4-2(5)3(6)7/h1H3,(H,4,5)(H,6,7) |
InChI-Schlüssel |
KPZARQPYRLQORR-UHFFFAOYSA-N |
Kanonische SMILES |
CONC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


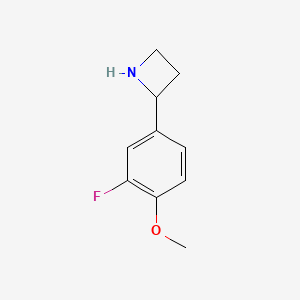
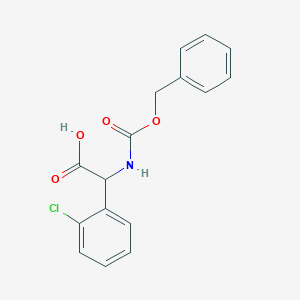
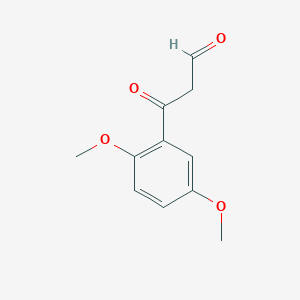
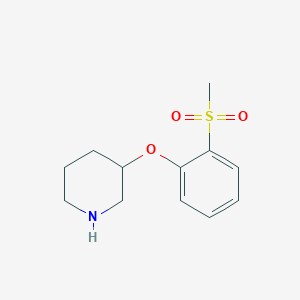
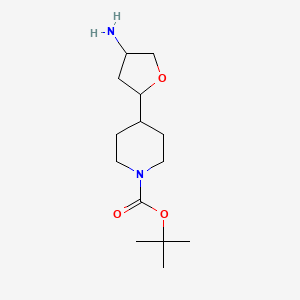
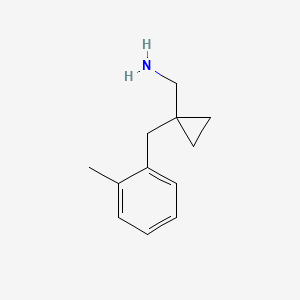

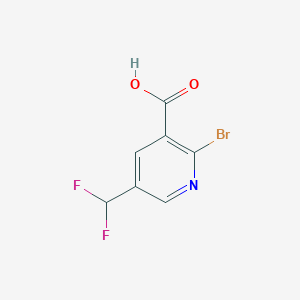
![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)

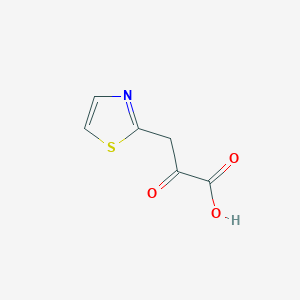
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)

![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
